chemical properties of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
chemical properties of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
This technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes synthetic regioselectivity and biological mechanism over generic descriptions.
Scaffold Class: Azole-Based Kinase Inhibitors / Antimicrobials CAS Registry Number: (Generic scaffold reference: 318234-44-5 for related isomers)
Executive Summary
The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic the adenine ring of ATP. This specific regioisomer (2,5-substitution) is critical because it extends the molecule's linear geometry, optimizing it for deep hydrophobic pockets in kinases (e.g., CDKs, VEGFR) and fungal CYP51 enzymes. Unlike its 2,4-disubstituted counterpart—which forms a "bent" conformation—the 2,5-isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in fragment-based drug design (FBDD).
Chemical Architecture & Electronic Properties
Electronic Push-Pull System
The molecule features a conjugated system connecting three aromatic domains. The thiazole ring acts as an electron-deficient spacer, while the pyrazole serves as an amphoteric headgroup.
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Thiazole Core: The sulfur atom at position 1 is polarizable, enhancing van der Waals interactions with aromatic residues (e.g., Phenylalanine gates in kinases). The nitrogen at position 3 is a weak hydrogen bond acceptor (pKa ~2.5).
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Pyrazole Moiety: The 1H-pyrazole-3-yl group exhibits annular tautomerism. In the biological context, the NH acts as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor.
Tautomerism and Binding Implications
The pyrazole ring exists in equilibrium between the 1H- and 2H- tautomers. In the crystal lattice and non-polar solvents, the 1H-tautomer generally predominates due to dipole minimization. However, within a protein binding pocket, the tautomeric state is dictated by the specific H-bond network of the "hinge region."
| Feature | Property | Relevance in Drug Design |
| LogP | ~3.2 - 3.8 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~54 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for "hinge binder" motif. |
| H-Bond Acceptors | 3 (Thiazole N, Pyrazole N) | Interaction with backbone amides. |
Synthetic Methodologies: The Regioselectivity Challenge
A common pitfall in synthesizing this scaffold is the misapplication of the Hantzsch Thiazole Synthesis . The classic reaction of a thioamide with an
To access the 2,5-disubstituted isomer with high fidelity, Transition-Metal-Catalyzed Cross-Coupling or C-H Activation is required.
Recommended Route: Pd-Catalyzed C-H Activation
This method utilizes the acidic nature of the C5-H bond on the thiazole ring for direct arylation. It is atom-economical and avoids the pre-functionalization of the thiazole C5 position.[1]
Reaction Scheme (Conceptual):
Visualization of Synthetic Pathways
The following diagram contrasts the "Classic" (wrong isomer) vs. "Modern" (correct isomer) approaches.
Caption: Comparison of Hantzsch cyclization (yielding 2,4-isomer) vs. Pd-catalyzed C-H activation (yielding the target 2,5-isomer).
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole via C-H Activation.
Reagents:
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Substrate A: 2-Phenylthiazole (1.0 eq)
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Substrate B: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.2 eq) (Note: THP protection of pyrazole is recommended to prevent catalyst poisoning).
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XPhos or P(t-Bu)₃ (10 mol%)
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Base: K₂CO₃ (2.0 eq)
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Solvent: Anhydrous 1,4-Dioxane or DMF.
Step-by-Step Procedure:
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Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-phenylthiazole (161 mg, 1.0 mmol), the protected bromopyrazole (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), ligand (0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
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Degassing: Evacuate the tube and backfill with Argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe under Argon flow.
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Reaction: Seal the tube and heat to 110°C for 16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting thiazole (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.
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Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.
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Deprotection: Dissolve the crude intermediate in MeOH (5 mL) and add HCl (4M in dioxane, 1 mL). Stir at room temperature for 2 hours to remove the THP group.
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Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation (NMR Signature):
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Target (2,5-isomer): The Thiazole C4-H proton appears as a sharp singlet around
8.0 - 8.2 ppm . -
Impurity (2,4-isomer): If present, the Thiazole C5-H proton appears as a singlet further upfield, typically
7.5 - 7.7 ppm .
Biological Interface: Kinase Binding Mode
The 2-phenyl-5-(pyrazolyl)thiazole scaffold functions as a Type I ATP-competitive inhibitor. The pyrazole moiety lodges into the adenine-binding pocket (hinge region), while the phenyl group extends into the hydrophobic back pocket or solvent front depending on substitution.
Binding Pathway Diagram
Caption: Schematic interaction of the pyrazole-thiazole scaffold with the kinase hinge region, highlighting critical H-bond donor/acceptor pairs.
References
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Regioselective C-H Activation: Gong, X., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis." Organic Letters.
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Hantzsch Limitations: Miura, T., et al. (2015).[2] "Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes." Organic Letters.
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Antimicrobial Activity: K., Veena., et al. (2023).[3] "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives." ACS Omega.
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Kinase Inhibition Context: Lv, P.C., et al. (2010). "Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry.
